2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
Description
2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a compound that features both a tert-butoxycarbonyl (Boc) protected amino group and a chlorobenzoic acid moiety. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines. The presence of the chloro substituent on the benzene ring suggests potential reactivity for further substitution reactions, making this compound a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related Boc-protected amino acids has been demonstrated in the literature. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Although this does not directly describe the synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, the principles of protecting group chemistry and stereochemical control are relevant.
Molecular Structure Analysis
The molecular structure of Boc-protected compounds is characterized by the presence of the bulky tert-butyl group, which can influence the stereochemistry and reactivity of the molecule. Ab initio calculations have been used to explain cis selectivity in the synthesis of related compounds, suggesting that computational methods could also be applied to understand the conformational preferences of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid .
Chemical Reactions Analysis
The Boc group is known for its stability under a variety of conditions, yet it can be removed under acidic conditions to reveal the free amine. The chloro substituent on the aromatic ring of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid makes it a candidate for nucleophilic aromatic substitution reactions. The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has been shown to proceed chemoselectively in high yield under mild conditions . This suggests that similar reagents could be used for the tert-butoxycarbonylation of other nucleophiles, including the amino group in the target compound.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid are not detailed in the provided papers, the properties of Boc-protected amino acids and related compounds can be inferred. These compounds are typically solid at room temperature and may have varying solubilities in organic solvents depending on the nature of the side chain and the presence of other functional groups. The Boc group increases the steric bulk and can affect the compound's crystallinity and melting point. The chemical stability of the Boc group under neutral and basic conditions allows for its use in multi-step synthetic sequences where other functional groups may be manipulated without deprotecting the amine.
Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, and its derivatives, are often used in the synthesis of compounds with potential medicinal properties. For instance, certain sulfonamides incorporating beta-alanyl moieties synthesized using tert-butoxycarbonyl protected amino acids have shown promising enzyme inhibitory properties. These compounds have been evaluated as inhibitors of the zinc enzyme carbonic anhydrase, which is involved in several physiological processes. Notably, strong and long-lasting intraocular pressure (IOP) lowering effects were observed in animal models, indicating potential applications in antiglaucoma therapies (Supuran, Briganti, Menabuoni, Mincione, Mincione, & Scozzafava, 2000).
Metabolism and Toxicity Studies
Understanding the metabolism and excretion of chlorobenzoic acids, including 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, is crucial in assessing their safety and environmental impact. Studies have shown that chlorobenzoic acids are primarily eliminated through urine, with significant metabolism occurring through glycine conjugation. The position of chloro substitution notably influences the extent of this metabolism, highlighting the importance of structural considerations in environmental and health assessments of such compounds (Blackledge, Partridge, Wilson, & Nicholson, 2000).
Analytical Chemistry Applications
The tert-butoxycarbonyl (Boc) protecting group, as part of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, finds extensive use in analytical chemistry, particularly in the sensitive detection and analysis of amino acids. Techniques involving derivatization with o-phthalaldehyde/tert-butyl thiol followed by capillary liquid chromatography have been developed, allowing for the high-sensitivity detection of neurotransmitter amino acids and neuromodulators in physiological samples. Such methods are instrumental in neuroscience research, facilitating the monitoring of neurotransmitter dynamics with high temporal resolution (Boyd, Witowski, & Kennedy, 2000).
properties
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHAVFRBIRVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373771 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid | |
CAS RN |
136290-47-6 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136290-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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